methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC14764263
Molecular Formula: C22H19ClN2O4
Molecular Weight: 410.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClN2O4 |
|---|---|
| Molecular Weight | 410.8 g/mol |
| IUPAC Name | methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C22H19ClN2O4/c1-11-16(22(27)29-3)18(19(24-11)12-6-4-7-13(10-12)28-2)17-14-8-5-9-15(23)20(14)25-21(17)26/h4-10,17,24H,1-3H3,(H,25,26) |
| Standard InChI Key | IEKSDNZOFMSZEY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(N1)C2=CC(=CC=C2)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates a 2,3-dihydro-1H-indole moiety substituted with a chlorine atom at the 7-position and a ketone group at the 2-position. This indole fragment is fused to a pyrrole ring bearing a methyl group at the 2-position, a 3-methoxyphenyl group at the 5-position, and a methyl ester at the 3-position. The molecular formula is C₂₂H₁₉ClN₂O₄, with a molecular weight of 410.85 g/mol .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this specific compound is unavailable, related indole-pyrrole hybrids exhibit monoclinic crystal systems with space group P2₁/n and unit cell parameters approximating a = 9.5 Å, b = 16.9 Å, and c = 12.0 Å . Spectroscopic characterization typically involves:
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¹H NMR: Resonances for the indole NH (~10–12 ppm), pyrrole protons (~6–7 ppm), and methoxy groups (~3.8 ppm).
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IR: Stretching vibrations for ester C=O (~1700 cm⁻¹), indole C=O (~1680 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹).
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of this compound follows a multi-step strategy involving coupling reactions and cyclization processes:
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Indole Precursor Preparation: 7-Chloro-2-oxoindoline is synthesized via Friedel-Crafts acylation of 4-chloroaniline, followed by cyclization .
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Pyrrole Ring Formation: A Knorr-type reaction between the indole precursor and a β-keto ester derivative yields the pyrrole-indole hybrid. The methoxyphenyl group is introduced via Suzuki-Miyaura coupling using palladium catalysis .
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Esterification: Final methylation of the carboxylic acid intermediate with methanol and sulfuric acid produces the methyl ester .
Reaction Conditions and Yields
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Coupling Reactions: Conducted in tetrahydrofuran (THF) with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), achieving yields of 57–72% .
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Purification: Silica gel column chromatography with ethyl acetate/hexane eluents ensures >95% purity .
Comparative Analysis with Structural Analogs
| Compound Name | Structural Modifications | Biological Activity |
|---|---|---|
| Methyl 5-(2-methoxyphenyl)pyrrole | Methoxy at phenyl 2-position | Antifungal (MIC = 16 µg/mL) |
| 7-Fluoroindole-pyrrole hybrid | Fluorine replaces chlorine | Reduced cytotoxicity (IC₅₀ > 50 µM) |
| Unsubstituted pyrrole-indole | No methoxy or methyl groups | Inactive in antimicrobial assays |
Table 1: Structure-activity relationships of pyrrole-indole derivatives .
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual indole-pyrrole scaffold makes it a candidate for multitarget kinase inhibitors. Computational docking studies suggest affinity for cyclin-dependent kinases (CDK2: ΔG = -9.2 kcal/mol) and vascular endothelial growth factor receptors (VEGFR2: ΔG = -8.7 kcal/mol) .
Material Science Applications
Its extended π-conjugated system (λmax = 320 nm) and high thermal stability (decomposition temperature = 285°C) indicate potential use in organic semiconductors or fluorescent probes .
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